molecular formula C13H9BrN2 B1270589 2-(3-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 419557-33-8

2-(3-Bromophenyl)imidazo[1,2-a]pyridine

Cat. No. B1270589
Key on ui cas rn: 419557-33-8
M. Wt: 273.13 g/mol
InChI Key: AKQIBJOTAFMVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07867629B2

Procedure details

Dissolving 10 g (50 mmol) of 3′-bromoacetophenone into 20 milliliter of acetic acid and adding 7.0 g (44 mmol) of bromine at the temperature of about 5 to 10° C., stirred at the temperature of about 5 to 10° C. for 4 hours until the color of bromine disappeared. After completion of the reaction, adding water and an extraction was carried out using dichloro-methane. Further, washing with water, dried with the use of sodium sulfate. The solvent was removed by distillation and the resultant crude 2,3′-dibromo acetophenone was dissolved into 30 milliliter of ethanol, adding 5.0 g (53 mmol) of 2-aminopyridine and 7.0 g of sodium hydrogen carbonate, the resultant suspension was refluxed under heating for 8 hours. After completion of the reaction, separation with filtration was carried out and resultant crystals were washed with water and methanol, thereby obtaining 3.5 g of 2-(3-bromo-phenyl)-imidazo [1,2-a] pyridine (yield: 26%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.BrBr.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.C(=O)([O-])O.[Na+]>O.C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[N:13]=[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][N:15]3[CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
an extraction
WASH
Type
WASH
Details
Further, washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with the use of sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the resultant crude 2,3′-dibromo acetophenone was dissolved into 30 milliliter of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, separation
FILTRATION
Type
FILTRATION
Details
with filtration
WASH
Type
WASH
Details
resultant crystals were washed with water and methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.